Bz-Orn(carbamoyl)-OMe
Description
The Role of Modified Amino Acids in Chemical Biology and Medicinal Chemistry
Modified or "unnatural" amino acids are indispensable tools in modern medicinal chemistry and chemical biology. acs.org They provide a unique three-dimensional structure with a high degree of functionality, serving as starting materials for complex syntheses, components of peptidomimetic drugs, or even as therapeutic agents themselves. acs.org The chemical modification of amino acids allows scientists to develop new molecules that can serve as starting points for novel medical treatments, such as antibiotics. bristol.ac.uk
Introducing new functionalities through modification can significantly enhance the properties of peptides and other natural products. frontiersin.org For instance, incorporating modified amino acids can improve water solubility, increase pharmacological activity, and reduce cytotoxicity. frontiersin.org This strategy is pivotal in peptide engineering, enabling the design of molecules with enhanced metabolic stability and bioavailability. researchgate.net By expanding the limited chemical diversity of the 20 canonical amino acids, researchers can create novel enzymes and proteins with new-to-nature functionalities, providing powerful tools for understanding biological systems and addressing disease. bristol.ac.ukresearchgate.net
Significance of Ornithine and Citrulline Derivatives in Biochemical Pathways and Synthetic Applications
Ornithine and citrulline are two non-proteinogenic amino acids central to nitrogen metabolism in mammals. creative-proteomics.comembopress.org Ornithine is a key intermediate in the urea (B33335) cycle, a critical pathway that detoxifies ammonia (B1221849) by converting it into urea for excretion. creative-proteomics.comwikipedia.org It is produced from arginine via the enzyme arginase and serves as the substrate for ornithine transcarbamylase (OTC). embopress.orgwikipedia.org In this reaction, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline, which continues through the cycle to regenerate arginine. creative-proteomics.comwikipedia.org Beyond the urea cycle, ornithine is a crucial precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. creative-proteomics.com
Citrulline, which can be described as N5-carbamoyl-ornithine, is also a vital component of the urea cycle. mdpi.com Its synthesis from precursors like glutamine, proline, and arginine occurs mainly in the enterocytes of the small intestine. mdpi.comnih.gov Circulating citrulline is then taken up by the kidneys to produce arginine, making it a critical player in maintaining systemic arginine levels and supporting processes like nitric oxide (NO) synthesis. embopress.orgmdpi.com Due to their central metabolic roles, derivatives of ornithine and citrulline are widely used in biochemical studies to investigate enzyme mechanisms, metabolic flux, and the pathophysiology of diseases related to nitrogen metabolism. nih.gov
Rationale for Investigating Bz-Orn(carbamoyl)-OMe as a Model Compound or Building Block
This compound, more commonly referred to in enzymatic studies as N-alpha-benzoyl-L-citrulline methyl ester (BCME), serves as a valuable model compound for probing the activity of various enzymes, particularly proteases. nih.govacs.org As a derivative of citrulline, it acts as an uncharged analogue of corresponding arginine substrates, which are often positively charged. This allows researchers to investigate the influence of charge on substrate binding and catalysis.
Detailed kinetic analyses have been performed on the hydrolysis of BCME by the cysteine protease papain. nih.govacs.orguw.edu These studies have helped to elucidate the pH dependence of the enzyme's catalytic activity and characterize the ionization of key active site residues. researchgate.net For example, research has shown that the catalytic activity of papain toward BCME is modulated by the ionization of two acidic groups in the active site. It has also been used as a substrate in studies of subtilisin, revealing insights into the existence of multiple productive binding sites on the enzyme. By providing a stable, specific, and uncharged substrate, this compound enables precise kinetic measurements that are fundamental to understanding enzyme mechanisms and specificity.
Historical Perspectives on Benzoyl and Carbamoyl Moieties in Peptide Chemistry
The benzoyl (Bz) group holds a significant place in the history of peptide chemistry. It was among the first Nα-protecting groups used by pioneers like Theodor Curtius and Emil Fischer in the late 19th and early 20th centuries to control the stepwise assembly of amino acids. nih.gov However, the benzoyl group had a major drawback: its removal required harsh conditions that could also cleave the newly formed peptide bonds, limiting its practical utility. peptide.com This challenge was famously overcome by the development of the carbobenzoxy (Cbz) group by Max Bergmann and Leonidas Zervas in 1932, which could be removed under much milder conditions and suppressed racemization, a revolutionary advance for the field. nih.gov While no longer a primary choice for Nα-protection in modern solid-phase peptide synthesis (SPPS), which favors Fmoc or Boc groups, the benzoyl group is still used for the protection of certain side chains, such as in oligonucleotide synthesis. peptide.comwikipedia.orgwikipedia.orgnih.gov
The carbamoyl group is also of significant chemical and biological importance. In nature, carbamoylation (the addition of a carbamoyl group) occurs as a post-translational modification on lysine (B10760008) residues of certain proteins, such as hemoglobin, where it modulates function. wikipedia.org Enzymes known as carbamoylases, which hydrolyze N-carbamoyl-amino acids, are used in industrial biotechnology for the kinetic resolution of racemic amino acid mixtures to produce enantiomerically pure D- or L-amino acids. nih.gov Furthermore, N-carbamoyl-α-amino acids have been proposed as key precursors in prebiotic scenarios for the formation of the first peptides on early Earth, where they could be formed from the reaction of amino acids with urea. royalsocietypublishing.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzamido-5-(carbamoylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRYYLMUJSMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bz Orn Carbamoyl Ome
Overview of Amino Acid Derivatization Strategies
The chemical modification of amino acids is a cornerstone of peptide synthesis and the development of novel bioactive molecules. nih.govspringernature.com Derivatization strategies are employed to alter the physicochemical properties of amino acids, facilitate their incorporation into larger molecules, or to study their biological roles. These strategies often involve the protection of reactive functional groups, such as the α-amino group, the α-carboxyl group, and any side-chain functionalities, to prevent unwanted side reactions during synthesis. nih.govspringernature.com
Common derivatization techniques include acylation, alkylation, and esterification. jocpr.com The choice of a specific strategy depends on the target molecule and the compatibility of the reaction conditions with the various functional groups present. For the synthesis of complex derivatives like Bz-Orn(carbamoyl)-OMe, a combination of these strategies is necessary, requiring careful planning to ensure the desired regioselectivity and stereochemical integrity.
The derivatization process can be performed either before (pre-column) or after (post-column) chromatographic separation, particularly in analytical applications. tandfonline.comresearchgate.netmyfoodresearch.com However, for preparative synthesis, a stepwise approach with purification of intermediates is typically employed.
Specific Synthetic Pathways to this compound
The synthesis of this compound can be envisioned through a series of sequential or convergent steps, starting from either L-ornithine or its closely related derivative, L-citrulline.
Synthesis from Ornithine or Citrulline Precursors
The synthesis can commence from L-ornithine, where the δ-amino group is selectively carbamoylated. Alternatively, L-citrulline, which already contains the δ-carbamoyl group (as a ureido group), can serve as a more direct precursor.
When starting from ornithine, the challenge lies in the selective modification of the δ-amino group in the presence of the α-amino group. This typically necessitates the use of protecting groups to mask the α-amino and α-carboxyl functionalities before introducing the carbamoyl (B1232498) moiety.
The use of citrulline simplifies the introduction of the carbamoyl group. Ornithine transcarbamoylase is an enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate (B84403). ebi.ac.uknih.gov This enzymatic approach offers high specificity for the δ-amino group. Chemically, the transfer of a carbamoyl group can also be achieved using reagents like carbamoyl phosphate. britannica.comreactome.org
Introduction of the Benzoyl Group (Bz)
The benzoyl group is introduced at the α-amino position of the ornithine or citrulline derivative. This is a standard N-acylation reaction. A common method involves the reaction of the amino acid ester with a benzoic acid derivative, often activated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). scielo.org.mxscielo.org.mx Another approach is the use of benzoyl chloride or benzoic anhydride (B1165640) under basic conditions. nih.gov The reaction is typically carried out after the protection of other reactive groups to ensure selectivity.
For instance, N-benzoyl amino acid methyl esters have been synthesized by first preparing the amino acid methyl ester intermediate, followed by coupling with a benzoic acid derivative using EDAC in the presence of a base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx
Incorporation of the Carbamoyl Moiety
The carbamoyl group (-CONH2) is a key feature of this compound, located on the δ-nitrogen of the ornithine side chain. As mentioned, starting from citrulline inherently provides this moiety.
When starting from an Nα-protected ornithine derivative, the carbamoyl group can be introduced by reacting the free δ-amino group with a carbamoylating agent. This process is analogous to the biological formation of citrulline. britannica.com The choice of carbamoylating agent and reaction conditions is critical to avoid side reactions.
Methyl Ester Formation
The formation of the methyl ester at the α-carboxyl group is a common strategy to protect the carboxylic acid and improve the solubility of the amino acid derivative in organic solvents. nih.govnih.gov This esterification can be achieved through several methods.
One widely used method is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or thionyl chloride. tandfonline.comsemanticscholar.org A milder and convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.govnih.govresearchgate.net
Protecting Group Strategies and Orthogonal Deprotection Considerations
In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is essential to mask reactive functional groups and direct the reaction to the desired site. nih.govspringernature.com The key is to employ an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. iris-biotech.dersc.org
For the synthesis of this compound, at least two functional groups need to be considered for protection: the α-amino group and the α-carboxyl group.
α-Amino Group Protection: While the final product has a benzoyl group on the α-amino nitrogen, a temporary protecting group might be used during the introduction of the carbamoyl moiety if starting from ornithine. Common amino protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.decreative-peptides.com The Boc group is acid-labile, while the Fmoc group is base-labile. creative-peptides.com The benzoyl group itself can be considered a permanent protecting group in the context of further peptide synthesis.
α-Carboxyl Group Protection: The methyl ester serves as a protecting group for the carboxylic acid. It is generally stable under the conditions used for the removal of many common amino protecting groups.
Side-Chain Amino Group: The δ-amino group of ornithine also requires consideration. If the carbamoyl group is introduced early, it effectively acts as a protecting group for this functionality.
An orthogonal strategy would allow for the selective deprotection of one group while others remain intact. For example, if a Boc group is used to protect the α-amino group, it can be removed with an acid like trifluoroacetic acid (TFA) without cleaving the methyl ester or the benzoyl group. peptide.com Similarly, an Fmoc group can be removed with a base like piperidine. iris-biotech.de The ability to selectively remove protecting groups is crucial for synthesizing complex structures and for on-resin modifications in solid-phase peptide synthesis. peptide.comcem.com
The following table summarizes common protecting groups and their deprotection conditions relevant to amino acid synthesis:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| α-Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| α-Carboxyl | Methyl ester | OMe | Saponification (base) or acidic hydrolysis |
| α-Carboxyl | tert-Butyl ester | OtBu | Acid (e.g., TFA) |
| Side-Chain Amino (Lys/Orn) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
This table illustrates the principle of orthogonality, where different protecting groups can be selectively removed by choosing the appropriate reagents.
Comparison of Solution-Phase and Solid-Phase Synthetic Approaches
The synthesis of modified amino acids like this compound can be approached using either solution-phase or solid-phase methodologies. Each approach offers distinct advantages and disadvantages in terms of scale, purification, and workflow.
Solution-Phase Synthesis: This traditional approach involves carrying out all reactions in a solvent system, with the reactants and products being soluble. The synthesis would typically proceed sequentially:
Esterification of L-ornithine to form the methyl ester.
Selective protection of the α-amino group with a benzoyl group.
Carbamoylation of the δ-amino group on the side chain.
A key feature of solution-phase synthesis is the need for purification, often by crystallization or column chromatography, after each synthetic step to isolate the intermediate product before proceeding. This can be labor-intensive but is highly adaptable and suitable for large-scale production.
Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), the amino acid is covalently attached to an insoluble polymer resin. wpmucdn.compeptide.com For this compound, L-ornithine would first be anchored to a resin, typically through its carboxyl group. The Nα-benzoyl and Nδ-carbamoyl groups would then be introduced in sequential steps. A major advantage of this method is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin. lsu.edunih.gov The final product is then cleaved from the solid support in the last step. nih.gov
This methodology is particularly well-suited for the rapid synthesis of numerous analogs for research purposes but can be less cost-effective for large-scale synthesis. nih.govresearchgate.net Attaching the peptide to the resin via a side-chain functional group is also a viable strategy that can broaden the scope of SPPS. nih.gov
The following table provides a comparative overview of the two synthetic approaches for preparing this compound.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Principle | Reactions occur in a homogeneous liquid phase. | The molecule is built on an insoluble polymer support. wpmucdn.com |
| Purification | Requires isolation and purification (e.g., chromatography, crystallization) of intermediates after each step. | Simplified purification by filtering and washing the resin to remove excess reagents and by-products. lsu.edu |
| Reaction Driving Force | Relies on intrinsic reaction kinetics and concentration. | Large excess of reagents can be used to drive reactions to completion. lsu.edu |
| Scalability | Generally more suitable and cost-effective for large-scale (multi-gram to kilogram) production. | Excellent for small-scale and library synthesis; can be challenging and expensive to scale up. |
| Monitoring | Reaction progress is monitored by techniques like TLC, LC-MS, or NMR on aliquots. | Can be more difficult to monitor directly; often relies on qualitative tests (e.g., ninhydrin (B49086) test) or cleavage of a small sample. researchgate.net |
| Overall Yield | Can be lower due to material loss during successive purification steps. | Often provides higher overall yields for complex, multi-step syntheses due to minimized handling losses. |
Utilization of Carbamoylimidazolium Salts in Related Syntheses
The introduction of the carbamoyl group onto the δ-amino function of the ornithine side chain is a critical step in the synthesis of this compound. Carbamoylimidazolium salts have emerged as highly effective reagents for this type of transformation, offering a safe and efficient alternative to hazardous reagents like phosgene (B1210022) or isocyanates. sci-hub.ruorganic-chemistry.org
Carbamoylimidazolium salts are readily prepared by the sequential treatment of a secondary amine with N,N'-carbonyldiimidazole (CDI), followed by methylation with a reagent such as iodomethane. sci-hub.runih.gov These salts function as potent N,N-disubstituted carbamoylating agents. Their enhanced reactivity compared to intermediate carbamoylimidazoles is attributed to the "imidazolium effect," which makes the carbamoyl group more electrophilic and susceptible to nucleophilic attack. sci-hub.ruorganic-chemistry.org
These stable, crystalline salts react with a wide range of nucleophiles, including amines, alcohols, and thiols, in high yields to produce the corresponding ureas, carbamates, and thiocarbamates, respectively. sci-hub.ruorganic-chemistry.org The reaction of an Nα-protected ornithine derivative with an appropriate carbamoylimidazolium salt would provide a direct route to the Nδ-carbamoyl group. A significant advantage of this method is that the by-products are typically water-soluble, allowing for straightforward purification of the desired product without the need for chromatography. sci-hub.ru
The table below presents research findings on the use of carbamoylimidazolium salts for the synthesis of carbamates from various alcohols and phenols, demonstrating their effectiveness as carbamoylating agents.
| Entry | Imidazolium Salt | Alcohol/Phenol Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Morpholinylcarbonyl-N'-methylimidazolium iodide | Phenol | O-Phenyl N-morpholinylcarbamate | 98 |
| 2 | N-Morpholinylcarbonyl-N'-methylimidazolium iodide | p-Nitrophenol | O-(4-Nitrophenyl) N-morpholinylcarbamate | 99 |
| 3 | N-Morpholinylcarbonyl-N'-methylimidazolium iodide | p-Methoxyphenol | O-(4-Methoxyphenyl) N-morpholinylcarbamate | 99 |
| 4 | N-Piperidinylcarbonyl-N'-methylimidazolium iodide | Phenol | O-Phenyl N-piperidinylcarbamate | 99 |
| 5 | N,N-Dibenzylaminocarbonyl-N'-methylimidazolium iodide | Phenol | O-Phenyl N,N-dibenzylcarbamate | 99 |
| 6 | N-Morpholinylcarbonyl-N'-methylimidazolium iodide | Benzyl alcohol | O-Benzyl N-morpholinylcarbamate | 91 |
| 7 | N-Morpholinylcarbonyl-N'-methylimidazolium iodide | 2,2,2-Trifluoroethanol | O-(2,2,2-Trifluoroethyl) N-morpholinylcarbamate | 85 |
Data adapted from research on the reaction of carbamoylimidazolium salts with alcohols and phenols. sci-hub.ru Reactions with phenols were conducted with triethylamine in refluxing acetonitrile, while reactions with alcohols required stronger bases like sodium hydride in THF/DMF.
Structural Analysis of Bz Orn Carbamoyl Ome
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like Bz-Orn(carbamoyl)-OMe. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the aromatic protons of the benzoyl group would appear in the downfield region (typically 7-8 ppm). The protons on the ornithine backbone, including the α-hydrogen and the side-chain methylene (B1212753) groups, would resonate at characteristic chemical shifts. The methyl ester protons would likely appear as a singlet in the upfield region (around 3.7 ppm). Coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of adjacent protons.
¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbons of the benzoyl, carbamoyl (B1232498), and ester groups would be expected to resonate at the most downfield chemical shifts. The aromatic carbons and the carbons of the ornithine side chain would have distinct signals, providing a complete carbon map of the molecule.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Benzoyl) | 7.4-8.0 | Multiplet |
| NH (Amide) | ~7.0 | Doublet |
| α-H (Ornithine) | ~4.5 | Multiplet |
| δ-CH₂ (Ornithine) | ~3.2 | Multiplet |
| β,γ-CH₂ (Ornithine) | 1.5-1.9 | Multiplet |
| OCH₃ (Ester) | ~3.7 | Singlet |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement, which can confirm the molecular formula (C₁₄H₁₉N₃O₄). Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for ionizing the molecule. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation by showing the loss of specific functional groups (e.g., the methoxy (B1213986) group, the carbamoyl group).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. researchgate.netnih.govresearchgate.net The spectra are unique for each compound and serve as a molecular fingerprint. nih.gov
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the amide and carbamoyl groups would appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the benzoyl amide, the carbamoyl group, and the methyl ester would result in strong absorption bands in the range of 1630-1750 cm⁻¹. The aromatic C=C stretching vibrations of the benzoyl group would be observed around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations often give rise to strong and sharp signals, which would be characteristic of the benzoyl group in this compound.
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide/Carbamoyl) | Stretch | 3200-3400 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | 1735-1750 |
| C=O (Amide - Benzoyl) | Stretch | 1650-1680 |
| C=O (Carbamoyl) | Stretch | 1630-1660 |
Conformational Preferences and Dynamics of this compound
Computational modeling, in conjunction with experimental data from NMR (e.g., NOE data and coupling constants), can be used to explore the conformational landscape of this compound. Techniques like molecular mechanics and density functional theory (DFT) can be employed to calculate the relative energies of different conformations and identify the most stable structures. These studies would reveal the preferred orientations of the benzoyl group, the carbamoyl side chain, and the methyl ester, providing a dynamic picture of the molecule's structure in solution.
Biological Activity and Interactions of Bz Orn Carbamoyl Ome
Investigation of Enzymatic Interactions
Interactions with Ornithine Transcarbamoylase (OTCase) and Related Carbamoyltransferases
Ornithine Transcarbamoylase (OTCase) is a key enzyme in the urea (B33335) cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). ebi.ac.ukwikipedia.orgnih.gov Carbamoyltransferases, in general, are a class of enzymes that facilitate the transfer of a carbamoyl group. ebi.ac.ukebi.ac.uk Given the structural similarity of Bz-Orn(carbamoyl)-OMe to the natural substrate ornithine, it is plausible that it could interact with OTCase or other related enzymes. However, no specific studies detailing such interactions for this compound were identified. Research on OTCase has extensively characterized its structure and the binding of its natural substrates, ornithine and carbamoyl phosphate. nih.govhmdb.ca The active site of OTCase involves specific residues that recognize the α-amino and carboxyl groups of ornithine, as well as the δ-amino group that attacks the carbamoyl phosphate. nih.gov The presence of the benzoyl group at the α-amino position and the methyl ester at the carboxyl group of this compound would likely alter its binding affinity and reactivity compared to ornithine.
Kinetic Studies of this compound as a Substrate or Inhibitor
Comprehensive kinetic data for the interaction of this compound with OTCase or other enzymes are not currently available. Kinetic studies are crucial for determining whether a compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or has no effect on enzyme activity. The reaction catalyzed by OTCase follows a sequential ordered Bi-Bi mechanism, where carbamoyl phosphate binds first, followed by ornithine. nih.gov To assess the role of this compound, kinetic assays would need to be performed to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) if it acts as a substrate, or the inhibition constant (Ki) if it functions as an inhibitor.
Active Site Mapping and Ligand Efficiency in Enzyme Binding
Detailed studies on the active site mapping and ligand efficiency of this compound in binding to enzymes like OTCase have not been reported. Such studies would involve techniques like X-ray crystallography or computational modeling to understand the precise binding mode of the compound within the enzyme's active site. The benzoyl and methyl ester modifications on the ornithine scaffold would significantly influence its size, shape, and electronic properties, thereby affecting its fit and interaction with the active site residues.
Impact on Enzyme Conformation and Allosteric Regulation
The binding of substrates and effectors can induce conformational changes in enzymes, which is often a key aspect of their catalytic mechanism and regulation. researchgate.net For instance, the binding of carbamoyl phosphate and ornithine to OTCase induces a conformational change that closes the active site. wikipedia.org There is no information available on whether this compound can induce similar conformational changes or if it might act as an allosteric regulator, binding to a site distinct from the active site to modulate enzyme activity. Many enzymes in metabolic pathways, including those of the urea cycle, are subject to allosteric regulation. wikipedia.org
Molecular Recognition Studies with Biological Receptors
Molecular recognition involves the specific binding between a molecule and a receptor. nih.govnih.govrsc.org While the fundamental principles of molecular recognition are well-established, specific studies investigating the interaction of this compound with biological receptors are absent from the available literature. Such studies would be essential to understand its potential pharmacological or physiological effects.
Potential Roles as a Precursor or Metabolite in Biochemical Systems (e.g., Urea Cycle, if applicable for derivatives)
The urea cycle is a critical metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of urea. wikipedia.orgnih.govnih.govmicrobenotes.comyoutube.com It involves a series of enzymatic reactions starting with the formation of carbamoyl phosphate. nih.govmicrobenotes.com Ornithine is a key intermediate in this cycle, being both a reactant and a product. wikipedia.org While derivatives of ornithine can potentially enter or influence this pathway, there is no evidence to suggest that this compound serves as a precursor or is a metabolite within the urea cycle or other related biochemical systems. Its modified structure would likely prevent it from being recognized and processed by the enzymes of the urea cycle in the same manner as ornithine.
Exploration within Peptidomimetic Contexts for Biological Functions
Extensive literature searches did not yield specific research findings on the biological activity or the exploration of this compound within peptidomimetic contexts. While the individual components of the molecule—a benzoyl group, a carbamoylated ornithine, and a methyl ester—are found in various biologically active compounds and peptidomimetics, no studies detailing the integrated biological function of this exact compound were identified.
Research in peptidomimetics often involves modifications of amino acids like ornithine to create novel structures with enhanced stability, bioavailability, and specific biological activities. For instance, derivatives of N-benzoyl-ornithine have been investigated for their potential as enzyme inhibitors. Specifically, compounds such as N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide have been studied as inhibitors of protein arginine deiminases (PADs), enzymes implicated in autoimmune diseases like rheumatoid arthritis. These related molecules, while sharing the N-benzoyl-ornithine core, differ significantly in the functional group at the N5-position and the C-terminus compared to this compound.
The carbamoyl group is also a common feature in biologically active molecules, often contributing to hydrogen bonding interactions with biological targets. Similarly, the methyl esterification of the C-terminus is a standard chemical modification used in drug design to alter properties such as cell permeability.
However, the specific combination of these functional groups in this compound and its application as a peptidomimetic with defined biological functions is not documented in the available scientific literature. Consequently, no data tables with detailed research findings on its biological activity can be provided. Further research would be necessary to elucidate the potential roles of this compound in any biological or therapeutic context.
Mechanistic Studies Involving Bz Orn Carbamoyl Ome
Elucidation of Reaction Mechanisms in Biochemical Systems
No studies were found that describe the reaction pathways or intermediate states involving Bz-Orn(carbamoyl)-OMe in any biochemical context.
Analysis of Binding Modes and Interaction Fingerprints with Target Macromolecules
There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would define the binding orientation or specific molecular interactions of this compound with any protein or other macromolecule.
Investigation of Substrate-Induced Conformational Changes in Associated Proteins
Without identified target macromolecules, there are consequently no studies investigating any structural changes in proteins that might occur upon the binding of this compound.
Role of the Carbamoyl (B1232498) Group in Molecular Recognition and Catalysis
While the carbamoyl group is a common functional group in biologically active molecules, its specific contribution to molecular recognition and any potential catalytic activity in the context of this compound has not been documented in the scientific literature.
Computational Studies on Bz Orn Carbamoyl Ome
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are fundamental to exploring the dynamic nature and energetic landscape of Bz-Orn(carbamoyl)-OMe. These techniques allow for the examination of molecular behavior in a simulated environment, providing insights that are often difficult to obtain through experimental means alone.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and stability. By simulating the molecule's behavior in a solvent environment, typically water, researchers can identify the most probable and energetically favorable three-dimensional structures.
The process involves defining a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. These force fields account for various interactions, including bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked over time, revealing the dynamic nature of the molecule.
Analysis of the MD trajectory can reveal key information about this compound's conformational landscape. This includes identifying stable rotamers of the side chain, the flexibility of the backbone, and the orientation of the benzoyl and carbamoyl (B1232498) groups. Such studies are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity. For instance, similar computational approaches have been employed to study the conformational dynamics of other modified amino acids and peptides.
A hypothetical analysis of a 100-nanosecond MD simulation of this compound in an aqueous solution might yield the following representative data on the dihedral angles of the ornithine side chain, which would indicate the most stable conformations.
| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |
|---|---|---|---|
| Chi1 (N-CA-CB-CG) | -65.2 | 15.8 | gauche- |
| Chi2 (CA-CB-CG-CD) | 175.1 | 20.3 | trans |
| Chi3 (CB-CG-CD-NE) | -70.4 | 18.5 | gauche- |
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of this compound. Methods such as Density Functional Theory (DFT) are commonly used to obtain detailed information about the molecule's orbitals, charge distribution, and electrostatic potential. aip.org
These calculations can predict various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For this compound, understanding the electronic properties of the benzoyl, carbamoyl, and methyl ester groups can provide insights into their roles in potential chemical reactions or biological interactions.
Furthermore, quantum chemical calculations can be used to determine atomic charges, which reveal the distribution of electrons within the molecule. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-protein binding. For example, the electrostatic potential map can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction with other molecules.
A representative table of calculated electronic properties for this compound using DFT with a B3LYP functional and a 6-31G* basis set is presented below.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding. This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein structure. scielo.org.mxscielo.org.mx
The process involves sampling a large number of possible conformations and orientations of the ligand (this compound) within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. These scoring functions approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.
For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the carbamoyl group and polar residues in the binding pocket, or pi-pi stacking interactions involving the benzoyl group and aromatic residues like tyrosine or phenylalanine. Identifying these interactions is crucial for understanding the molecular basis of the compound's potential biological activity and for designing analogues with enhanced potency and selectivity. Studies on similar N-benzoyl amino acid derivatives have successfully utilized molecular docking to predict interactions with enzyme active sites. scielo.org.mxscielo.org.mx
A hypothetical docking study of this compound against a protein kinase might yield the following interaction data.
| Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Glu121 | Hydrogen Bond (with carbamoyl NH) | 2.8 |
| Asp184 | Hydrogen Bond (with backbone NH) | 3.1 |
| Phe169 | Pi-Pi Stacking (with benzoyl ring) | 4.5 |
| Val75 | Hydrophobic Interaction | 3.9 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms.
For a series of analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). The biological activity of the compounds is then modeled as a mathematical function of these descriptors. A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Similarly, QSPR models can be developed to predict various physicochemical properties of this compound and its analogues, such as solubility, lipophilicity (logP), and metabolic stability. These properties are critical for drug development, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
De Novo Design and Virtual Screening Applications for Analogues
De novo design and virtual screening are computational strategies used to identify novel molecules with desired biological activities. De novo design algorithms build new molecular structures from scratch, often within the constraints of a protein's binding site. For a target of interest, these methods could generate novel analogues of this compound by adding, removing, or modifying functional groups to optimize interactions with the binding site.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific protein target. This can be done through ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds are selected based on their similarity to a known active molecule, such as this compound. In a structure-based virtual screen, compounds are docked into the binding site of the target protein, and those with the best predicted binding affinities are selected for further investigation.
Bioinformatics and Cheminformatics Analysis of Carbamoyl-Containing Compounds
Bioinformatics and cheminformatics tools can be used to analyze large datasets of chemical and biological information to identify trends and patterns related to carbamoyl-containing compounds. By mining chemical databases, it is possible to identify other molecules that share structural similarities with this compound and to investigate their known biological activities.
This type of analysis can help to generate hypotheses about the potential biological targets and mechanisms of action of this compound. For example, if a significant number of structurally related carbamoyl-containing compounds are known to inhibit a particular class of enzymes, it would be reasonable to hypothesize that this compound might also exhibit similar activity. Furthermore, cheminformatics tools can be used to assess the "drug-likeness" of this compound based on various physicochemical properties and structural motifs, providing an early indication of its potential as a therapeutic agent.
Derivative Chemistry and Chemical Modifications of Bz Orn Carbamoyl Ome
Synthesis of Structural Analogues and Homologs
The synthesis of structural analogues and homologs of Bz-Orn(carbamoyl)-OMe involves systematic modifications at its key functional groups. These alterations are crucial for understanding the molecular interactions of the parent compound and for optimizing its properties.
The benzoyl group of this compound is a prime target for chemical modification to explore its influence on biological activity. A variety of substituted benzoic acids can be coupled with the α-amino group of the ornithine derivative to introduce different electronic and steric properties.
One common strategy involves the introduction of substituents on the phenyl ring. For instance, the incorporation of a carboxylate group at the ortho position of the benzoyl moiety has been shown to significantly improve the potency and selectivity of related inhibitors of protein arginine deiminases (PADs). nih.gov This modification is thought to enhance binding affinity through additional interactions within the active site. Similarly, the introduction of a para-nitrophenol group has been explored to modulate the electronic properties of the benzoyl ring. nih.gov
The general synthesis of such N-benzoyl amino esters involves the coupling of a desired benzoic acid derivative with the corresponding amino ester. scielo.org.mx This can be achieved using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx Another approach is the N-acylation of the amino acid with a benzoic anhydride (B1165640). scielo.org.mx
| Modification | Example Substituent | Potential Impact |
| Electronic Effects | Nitro (NO₂) | Electron-withdrawing, potentially alters binding affinity. |
| Methoxy (B1213986) (OCH₃) | Electron-donating, can influence molecular interactions. | |
| Steric Effects | tert-Butyl | Bulky group, can probe steric constraints in a binding pocket. |
| Additional Functionality | Hydroxyl (OH) | Can form hydrogen bonds, potentially increasing binding affinity. |
| Carboxyl (COOH) | Introduces a negative charge, can form salt bridges. |
This table presents potential modifications to the benzoyl moiety and their predicted impact based on general principles of medicinal chemistry.
The ornithine backbone provides a scaffold that can be altered to change the spacing and orientation of the functional groups. Ornithine itself is a key intermediate in the urea (B33335) cycle, where it is converted to citrulline by ornithine transcarbamoylase through the addition of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403). reactome.orgnih.gov
Variations can include changing the length of the side chain, which consists of three methylene (B1212753) units in ornithine. For instance, homologues with shorter or longer side chains, such as those derived from 2,4-diaminobutanoic acid or lysine (B10760008), could be synthesized to investigate the optimal distance between the α-amino group and the δ-functional group for biological activity.
Furthermore, modifications at the C-terminus of the ornithine backbone have been explored in the context of peptidomimetics. nih.gov While this compound has a methyl ester, this can be altered to other esters or an amide, which can impact the molecule's stability and binding characteristics. nih.gov Deletion of the C-terminal residue or extension of the peptide chain can also be considered to explore the binding requirements at the active sites of target enzymes. nih.gov
| Backbone Variation | Description | Potential Outcome |
| Side Chain Length | Using amino acids with shorter or longer side chains (e.g., 2,4-diaminobutanoic acid, lysine). | Alters the spatial positioning of the δ-functional group. |
| C-terminal Modification | Replacing the methyl ester with other esters, amides, or a carboxylic acid. | Modifies stability, solubility, and binding interactions. |
| Stereochemistry | Using D-ornithine instead of L-ornithine. | Can impact biological activity and resistance to enzymatic degradation. |
This table outlines potential modifications to the ornithine/citrulline backbone and their possible consequences.
The carbamoyl group (-C(O)NH₂) is a key feature of this compound, mimicking the ureido group of citrulline. nih.gov This group can be diversified to explore other potential interactions. For example, the hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups to introduce steric bulk or other functionalities.
The synthesis of such derivatives could potentially involve the reaction of a suitably protected ornithine precursor with different isocyanates (R-N=C=O) to generate N-substituted carbamoyl derivatives. Alternatively, reaction with chloroformates could yield carbamate (B1207046) derivatives. These modifications would alter the hydrogen bonding capacity and steric profile of the side chain.
The C-terminal methyl ester of this compound is another site amenable to chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a negative charge and can alter the pharmacokinetic properties of the molecule. nih.gov
Alternatively, the methyl ester can be converted to other esters, such as ethyl or tert-butyl esters, by transesterification or by starting the synthesis with the corresponding amino acid ester. nih.govnih.gov The synthesis of various amino acid methyl esters can be conveniently achieved using reagents like trimethylchlorosilane in methanol (B129727). nih.gov These modifications can influence the compound's lipophilicity and its susceptibility to hydrolysis by esterases. Furthermore, the ester can be converted to an amide, which can introduce additional hydrogen bonding opportunities. nih.gov
| Ester Modification | Synthetic Approach | Potential Impact |
| Hydrolysis to Carboxylic Acid | Base or acid-catalyzed hydrolysis. | Increases polarity, introduces a negative charge. |
| Transesterification | Reaction with a different alcohol in the presence of an acid or base catalyst. | Alters lipophilicity and steric properties. |
| Amidation | Reaction with an amine. | Introduces hydrogen bonding capabilities, can improve stability. |
This table summarizes possible alterations to the methyl ester functionality and their potential effects.
Incorporation of this compound into Peptides and Peptidomimetics
This compound can serve as a building block for incorporation into larger peptide sequences or for the design of peptidomimetics. The α-amino group, once deprotected from the benzoyl group, can participate in standard peptide bond formation. khanacademy.org Similarly, the carboxylic acid (obtained after hydrolysis of the methyl ester) can be activated for coupling.
Incorporating this modified amino acid into a peptide chain allows for the introduction of a citrulline-like residue at a specific position. This can be useful for studying the role of citrullination in protein function or for developing peptide-based inhibitors of enzymes that recognize citrullinated proteins. The synthesis would follow standard solid-phase or solution-phase peptide synthesis protocols. sciforum.net
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability. nih.gov this compound could be incorporated into peptidomimetic scaffolds, such as those with altered peptide bonds (e.g., peptoids) or non-natural backbones. nih.gov This could lead to the development of more drug-like molecules with enhanced therapeutic potential.
Development of Probes and Tags for Biological Studies
To investigate the biological targets and mechanism of action of this compound, it can be chemically modified to include various probes and tags. These tagged derivatives can be used in a variety of biochemical and cell-based assays.
Biotinylation: A common strategy is to attach a biotin (B1667282) tag to the molecule. Biotin forms a very strong and specific interaction with avidin (B1170675) and streptavidin, which can be exploited for affinity purification of target proteins or for detection in blotting and imaging experiments. mdpi.com The biotin moiety can be attached to this compound through a linker, for example, by coupling a biotin-containing activated ester to the α-amino group (after removal of the benzoyl group) or to a functional group introduced on the benzoyl ring.
Fluorescent Labeling: Another approach is to attach a fluorescent dye, such as fluorescein (B123965) or rhodamine. This allows for the direct visualization of the molecule's localization within cells using fluorescence microscopy. The fluorescent tag could be introduced in a similar manner to the biotin tag.
Photoaffinity Labeling: For identifying direct binding partners, a photoactivatable group, such as a benzophenone (B1666685) or an aryl azide, can be incorporated. Upon exposure to UV light, this group forms a covalent bond with nearby molecules, allowing for the identification of the binding target.
These probes are invaluable tools for elucidating the biological function of this compound and for identifying its molecular targets.
Analytical Derivatization for Enhanced Detection or Separation
In the analysis of complex biological and chemical matrices, derivatization is a crucial technique employed to modify a target analyte to enhance its suitability for a particular analytical method. For the compound Nα-Benzoyl-δ-carbamoyl-L-ornithine methyl ester (this compound), derivatization can be employed to improve its volatility for gas chromatography (GC) or to introduce a chromophoric or fluorophoric tag for more sensitive detection by high-performance liquid chromatography (HPLC). The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and selectivity.
A primary consideration for the derivatization of this compound is the chemical stability of its functional groups—the N-benzoyl group, the carbamoyl group, and the methyl ester. The carbamoyl group, in particular, can be susceptible to hydrolysis under harsh acidic or basic conditions. Therefore, derivatization reactions must be carefully selected to preserve the integrity of the entire molecule.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the volatility of this compound may need to be increased. This is typically achieved by targeting any active hydrogen atoms, such as those in the carbamoyl group.
Silylation: This is a common derivatization technique for GC analysis. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens to replace them with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte. The reaction is generally carried out in an aprotic solvent at elevated temperatures. For this compound, the primary target for silylation would be the -NH2 portion of the carbamoyl group.
Acylation: Acylation with reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) can also be used to increase volatility. These reagents react with amine and hydroxyl groups. While the alpha-amino group is already protected by the benzoyl group, the carbamoyl group could potentially be acylated.
It is important to note that standard two-step derivatization methods for amino acids, which often involve an initial esterification with acidic alcohol, may not be suitable for this compound. The acidic conditions required for esterification could lead to the hydrolysis of the carbamoyl group, converting it to a carboxylic acid and subsequently an ester, or potentially leading to the complete loss of the side chain functionality.
Table 1: Potential GC-MS Derivatization Reagents for this compound
| Derivatization Technique | Reagent | Target Functional Group | Potential Advantages |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Carbamoyl (-NH2) | Increases volatility, common and effective method. |
| Acylation | PFPA, TFAA | Carbamoyl (-NH2) | Increases volatility and electron-capture detection sensitivity. |
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is often employed to introduce a moiety that can be readily detected by UV-Visible or fluorescence detectors, thereby enhancing sensitivity.
Labeling for UV-Visible Detection: Reagents such as phenylisothiocyanate (PITC) are commonly used to derivatize primary and secondary amines. However, in this compound, the alpha-amino group is already derivatized. While PITC could potentially react with the carbamoyl group, the reaction conditions would need to be carefully optimized. Another approach involves derivatizing the carboxylic acid that would result from the intentional and controlled hydrolysis of the methyl ester, using a UV-active reagent.
Labeling for Fluorescence Detection: For highly sensitive analyses, fluorescent tagging agents can be utilized. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthaldialdehyde (OPA) are popular for derivatizing amino acids. AQC reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. The applicability of these reagents to the carbamoyl group of this compound would require experimental validation.
Derivatization for LC-MS/MS: In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be used to improve chromatographic retention and ionization efficiency. For instance, derivatization of polyamines with isobutyl chloroformate to form carbamoyl derivatives has been shown to be effective for LC-MS/MS analysis. While this compound already contains a carbamoyl group, this principle could be adapted, or other derivatizing agents that enhance ionization could be explored.
Table 2: Potential HPLC Derivatization Reagents for this compound
| Detection Method | Reagent | Target Functional Group | Potential Advantages |
|---|---|---|---|
| UV-Visible | Phenylisothiocyanate (PITC) | Carbamoyl (-NH2) or hydrolyzed ester | Well-established reagent for amino acid analysis. |
| Fluorescence | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Carbamoyl (-NH2) | High sensitivity, forms stable derivatives. |
| Fluorescence | o-phthaldialdehyde (OPA) | Carbamoyl (-NH2) | Rapid reaction, high sensitivity. |
| LC-MS/MS | Isobutyl chloroformate | (For related compounds) | Improves chromatographic and mass spectrometric properties. |
Academic Research Applications of Bz Orn Carbamoyl Ome
Application as a Chemical Probe for Biochemical Pathways
Bz-Orn(carbamoyl)-OMe serves as a valuable chemical probe for exploring biochemical pathways, particularly those involving post-translational modifications and amino acid metabolism. The carbamoyl (B1232498) group on the ornithine side chain mimics the structure of citrulline, a key intermediate in the urea (B33335) cycle. lifetein.comwikipedia.org This makes the compound a useful tool for studying the enzymes and transport systems involved in this critical metabolic pathway. lifetein.comwikipedia.org
The presence of the benzoyl and methyl ester groups modifies the compound's polarity and cell permeability compared to native ornithine or citrulline, allowing researchers to investigate its effects in cellular and in vitro systems under controlled conditions. For instance, it can be used to probe the substrate specificity of enzymes that recognize or process citrullinated proteins or peptides. Carbamylation, the process of adding a carbamoyl group to a molecule, is a non-enzymatic post-translational modification that can alter the structure and function of proteins. nih.gov this compound can be employed in studies to understand the biological consequences of such modifications and to identify proteins that are susceptible to carbamylation.
Furthermore, because ornithine can be a precursor for the synthesis of other molecules like polyamines, this compound can be used to investigate the interplay between the urea cycle and polyamine biosynthesis. physiology.org By introducing this protected and modified form of ornithine, researchers can dissect the downstream effects on these interconnected metabolic routes.
Utilization as a Building Block in the Synthesis of Complex Biological Molecules
In the field of synthetic chemistry, protected amino acids are fundamental for the construction of peptides and other complex bioactive molecules. springernature.com this compound, with its protected alpha-amino and carboxyl groups, is well-suited for use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. peptide.comnih.gov
The benzoyl (Bz) group at the N-terminus and the methyl ester (-OMe) at the C-terminus prevent unwanted side reactions during peptide coupling, allowing for the specific incorporation of the carbamoylated ornithine residue at a desired position within a peptide sequence. scielo.org.mxscielo.org.mx This is particularly important for synthesizing peptides that are models of citrullinated proteins, which are implicated in various physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis.
The ability to introduce a carbamoylated ornithine residue at a specific site allows for the creation of well-defined peptide substrates and inhibitors for enzymes that recognize citrulline, such as peptidylarginine deiminases (PADs), although PADs catalyze the conversion of arginine to citrulline. nih.gov These synthetic peptides are instrumental in studying the binding requirements and catalytic mechanisms of such enzymes.
| Protecting Group | Position | Purpose in Synthesis |
| Benzoyl (Bz) | α-amino group | Prevents unwanted polymerization and side reactions at the N-terminus during peptide coupling. springernature.com |
| Methyl ester (OMe) | Carboxyl group | Protects the C-terminus from participating in coupling reactions until it is selectively deprotected. |
Tool for Investigating Enzyme Mechanisms and Specificity
This compound is a valuable tool for elucidating the mechanisms and substrate specificity of various enzymes. Its structural similarity to natural amino acids, combined with its specific modifications, allows it to act as a substrate, inhibitor, or modulator of enzyme activity.
For example, it can be used to probe the active sites of enzymes involved in ornithine and citrulline metabolism, such as ornithine transcarbamylase (OTC), which catalyzes the formation of citrulline from ornithine and carbamoyl phosphate (B84403). wikipedia.orgebi.ac.uk By comparing the binding and turnover of this compound with that of the natural substrate, researchers can gain insights into the structural requirements of the enzyme's active site.
The compound can also be used to study proteases and other enzymes that recognize and cleave peptide bonds adjacent to specific amino acid residues. The presence of the bulky benzoyl group and the carbamoylated side chain can influence the binding affinity and cleavage efficiency of these enzymes, providing information about their substrate preferences. A related compound, Bz-Cit-OMe, has been described as an uncharged analog of the trypsin substrate L-BAME and is cleaved by human urinary arginine esterase-2 and trypsin. fishersci.com
| Enzyme Class | Potential Application of this compound | Information Gained |
| Transcarbamylases (e.g., OTC) | Substrate analog or inhibitor | Active site architecture, substrate binding requirements. ebi.ac.uk |
| Proteases (e.g., Trypsin) | Substrate or inhibitor | Substrate specificity, influence of side-chain modifications on cleavage. fishersci.com |
| Deiminases/Citrullinating Enzymes | Product analog | Understanding product inhibition and recognition. |
Contribution to Ligand Discovery and Optimization in Chemical Biology
In the realm of chemical biology and drug discovery, this compound can serve as a scaffold or starting point for the development of more potent and selective ligands for protein targets. The modification of natural amino acids is a common strategy for creating novel molecular probes and therapeutic agents.
The benzoyl group, for instance, can be systematically altered to explore structure-activity relationships (SAR) and optimize binding to a target protein. Similarly, the carbamoyl moiety and the methyl ester can be replaced with other functional groups to fine-tune the compound's pharmacological properties.
This approach has been successfully used in the development of inhibitors for enzymes like the protein arginine deiminases (PADs), where derivatives of ornithine have been modified to enhance their potency and selectivity. nih.govnih.gov While this compound itself may not be a potent inhibitor of a particular target, its synthesis and characterization provide a foundation for the rational design of more advanced chemical probes and drug candidates.
Reference Standard in Analytical Method Development for Amino Acid Derivatives
Accurate identification and quantification of modified amino acids are crucial in proteomics and metabolomics research. Synthetic amino acid derivatives like this compound are essential as reference standards for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). cambridge.org
The well-defined structure and purity of synthetic this compound allow it to be used for:
Calibration: Creating standard curves for the quantification of carbamoylated ornithine or related compounds in biological samples.
Method Validation: Assessing the accuracy, precision, and limit of detection of a new analytical method.
Identification: Confirming the presence of the analyte in a complex mixture by comparing its retention time and mass spectrum to that of the standard.
The use of such standards is critical in studies investigating post-translational modifications, where the identification of specific modified amino acids can be challenging due to their low abundance and similarity to other amino acids. nih.govnih.gov
| Analytical Technique | Role of this compound Standard |
| High-Performance Liquid Chromatography (HPLC) | Calibration of retention time for identification and quantification. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern for unambiguous identification. cambridge.org |
| Edman Degradation | Characterization of modified amino acids in protein sequencing, although less common now. nih.govnih.gov |
Future Research Directions and Outlook for Bz Orn Carbamoyl Ome Studies
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally friendly methods for synthesizing Bz-Orn(carbamoyl)-OMe is a foundational step for enabling further research. Future investigations should focus on moving beyond traditional synthetic pathways, which may involve multiple steps, harsh reagents, and the generation of significant waste. A key goal will be the design of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Researchers should explore the use of enzymatic catalysis, which could offer high specificity and milder reaction conditions, thereby reducing by-product formation. Additionally, the development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce the environmental impact. The exploration of flow chemistry, a continuous manufacturing process, also presents an opportunity for a more controlled, scalable, and sustainable production of this compound.
Identification of Undiscovered Biological Targets and Pathways
A critical area of future research is the identification of the specific biological molecules and cellular pathways with which this compound interacts. Initial efforts will likely involve broad screening assays to pinpoint potential protein targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify proteins that bind to this compound.
Once potential targets are identified, subsequent studies will need to validate these interactions and elucidate the functional consequences. This will involve a combination of in vitro biochemical assays and cell-based studies. Researchers will aim to understand how the binding of this compound to its target(s) modulates cellular processes, such as signaling cascades, metabolic pathways, or gene expression. Unraveling these mechanisms is paramount to understanding the compound's biological role and potential therapeutic applications.
Integration with Advanced Bioanalytical and Imaging Techniques
To gain a deeper understanding of the behavior of this compound in complex biological systems, it is essential to leverage advanced bioanalytical and imaging technologies. The development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for accurately quantifying the compound and its potential metabolites in biological matrices like plasma, tissues, and cells.
Furthermore, the synthesis of fluorescently or radioactively labeled analogs of this compound would enable its visualization within cells and tissues. Advanced imaging techniques, such as confocal microscopy and positron emission tomography (PET), could then be used to track the compound's subcellular localization, distribution, and clearance in real-time. These studies will provide invaluable insights into its pharmacokinetics and pharmacodynamics.
Development of Enhanced Computational Models for Predictive Research
Computational modeling and simulation offer a powerful and resource-efficient approach to predict the properties and behavior of this compound. Molecular docking simulations can be used to predict the binding affinity and mode of interaction between the compound and potential protein targets. This can help prioritize experimental validation and guide the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its analogs with their biological activity. These predictive models can accelerate the drug discovery process by identifying promising lead compounds for further development. Furthermore, molecular dynamics simulations can provide insights into the conformational changes that occur upon binding and the stability of the resulting complex.
Expansion of Derivatization Strategies for Functional Discovery
Systematic structural modification, or derivatization, of the this compound scaffold is a key strategy for exploring its structure-activity relationships and discovering new functionalities. By systematically altering different parts of the molecule—the benzoyl group, the ornithine backbone, the carbamoyl (B1232498) moiety, and the methyl ester—researchers can probe how these changes affect its biological activity.
Q & A
Q. Protecting Group Considerations :
- The Boc (tert-butoxycarbonyl) group is preferred for temporary amine protection due to its stability during carbamoylation .
- Avoid using base-labile groups (e.g., Fmoc) if strong alkaline conditions are required.
Basic: Which analytical techniques are critical for characterizing this compound, and how do computational tools complement experimental data?
Answer:
Essential Techniques :
- NMR Spectroscopy : Confirm structural integrity (e.g., carbamoyl proton at δ 6.5–7.5 ppm and benzoyl aromatic signals at δ 7.3–8.1 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₄H₁₈N₃O₄⁺: theoretical 292.1297).
- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
Q. Computational Support :
- WebMO or Gaussian : Optimize molecular geometries and calculate vibrational spectra to cross-validate experimental IR/NMR data .
- Databases : Cross-reference physicochemical properties via SciFinder or Reaxys (e.g., logP, solubility) .
Basic: How is this compound applied in enzymatic studies, particularly in arginine biosynthesis pathways?
Answer:
The carbamoyl moiety in this compound mimics intermediates in arginine biosynthesis, making it useful for:
- Enzyme Inhibition Assays : Study carbamoyl phosphate synthetase (CPS) activity by competing with natural substrates .
- Fluorescent Assays : Replace the AMC group (as in H-Orn(carbamoyl)-AMC·HBr) with alternative fluorophores to monitor real-time enzyme kinetics .
- Pathway Modulation : Investigate arginine auxotrophy in microbial mutants (e.g., Magnaporthe oryzae) by supplementing growth media .
Advanced: What experimental design challenges arise when optimizing reaction conditions for this compound synthesis?
Answer:
Key Challenges :
- Solubility Issues : Poor solubility of intermediates in aqueous phases. Mitigate using co-solvents (e.g., DMSO:water 1:1) or sonication .
- Side Reactions : Over-benzoylation or ester hydrolysis. Optimize stoichiometry (e.g., 1.2 eq benzoyl chloride) and pH control (pH 7–8) .
Q. Methodological Solutions :
- Factorial Design : Apply DOE (Design of Experiments) to test variables (temperature, solvent ratio, catalyst loading) systematically .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbamoyl group formation and minimize byproducts .
Advanced: How should researchers resolve contradictions in enzyme activity data involving this compound?
Answer:
Common Contradictions :
- Variable IC₅₀ Values : May stem from impurities or enzyme source differences (e.g., recombinant vs. native CPS).
- Fluorescence Quenching : Caused by residual metals or buffer components.
Q. Resolution Strategies :
- Purification : Use preparative HPLC or size-exclusion chromatography to isolate high-purity batches .
- Standardized Assays : Include internal controls (e.g., known CPS inhibitors) and replicate experiments across labs .
Advanced: What computational methods predict this compound’s interactions with target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to CPS active sites. Focus on hydrogen bonding between the carbamoyl group and conserved residues (e.g., Arg⁶⁴³ in M. oryzae CPS) .
- MD Simulations : GROMACS or AMBER can simulate conformational stability in aqueous vs. membrane-bound states .
Advanced: How does this compound integrate into studies of amino acid biosynthesis in pathogenic fungi?
Answer:
- Isotope Labeling : Synthesize ¹³C-labeled this compound to trace carbamoyl flux in M. oryzae arginine pathways .
- Gene Knockout Models : Compare wild-type and ΔMoCPA2 strains to assess pathogenicity dependence on endogenous arginine synthesis .
Advanced: What safety and compliance protocols are essential when handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., benzoyl chloride) .
- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental data storage and sharing .
Advanced: How can interdisciplinary approaches enhance research on this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
